molecular formula C20H23N5O5S B2378201 Ethyl 2-(2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate CAS No. 1251708-36-7

Ethyl 2-(2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2378201
CAS No.: 1251708-36-7
M. Wt: 445.49
InChI Key: YAHKZHTUOLFXDK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that features a variety of functional groups, including a furan ring, an oxadiazole ring, a piperidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, such as the furan-2-yl oxadiazole and the piperidin-1-yl acetamido thiazole. These intermediates are then coupled under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the piperidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

Ethyl 2-(2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate can be compared to other compounds with similar structures, such as:

    Furan-2-yl oxadiazole derivatives: These compounds share the furan and oxadiazole rings but may have different substituents.

    Piperidin-1-yl acetamido thiazole derivatives: These compounds share the piperidine and thiazole rings but may have different functional groups.

The uniqueness of this compound lies in its combination of multiple functional groups, which can lead to diverse chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[2-[[2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c1-2-28-17(27)10-14-12-31-20(21-14)22-16(26)11-25-7-5-13(6-8-25)18-23-24-19(30-18)15-4-3-9-29-15/h3-4,9,12-13H,2,5-8,10-11H2,1H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHKZHTUOLFXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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